molecular formula C21H21N3O B14182333 N-(2-methyl-2-phenylpropyl)-5-phenylpyrazine-2-carboxamide CAS No. 923600-03-7

N-(2-methyl-2-phenylpropyl)-5-phenylpyrazine-2-carboxamide

Cat. No.: B14182333
CAS No.: 923600-03-7
M. Wt: 331.4 g/mol
InChI Key: VZGRSOMSXXSWIS-UHFFFAOYSA-N
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Description

N-(2-methyl-2-phenylpropyl)-5-phenylpyrazine-2-carboxamide is an organic compound with a complex structure that includes a pyrazine ring substituted with phenyl and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-2-phenylpropyl)-5-phenylpyrazine-2-carboxamide typically involves the reaction of 2-methyl-2-phenylpropylamine with 5-phenylpyrazine-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems can also enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: N-(2-methyl-2-phenylpropyl)-5-phenylpyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

N-(2-methyl-2-phenylpropyl)-5-phenylpyrazine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-methyl-2-phenylpropyl)-5-phenylpyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors in the nervous system, affecting neurotransmission .

Comparison with Similar Compounds

  • N-(2-methyl-2-phenylpropyl)morpholine-4-carboxamide
  • 2-methyl-2-phenylpropionic acid derivatives

Comparison: N-(2-methyl-2-phenylpropyl)-5-phenylpyrazine-2-carboxamide is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Properties

CAS No.

923600-03-7

Molecular Formula

C21H21N3O

Molecular Weight

331.4 g/mol

IUPAC Name

N-(2-methyl-2-phenylpropyl)-5-phenylpyrazine-2-carboxamide

InChI

InChI=1S/C21H21N3O/c1-21(2,17-11-7-4-8-12-17)15-24-20(25)19-14-22-18(13-23-19)16-9-5-3-6-10-16/h3-14H,15H2,1-2H3,(H,24,25)

InChI Key

VZGRSOMSXXSWIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC(=O)C1=NC=C(N=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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